molecular formula C15H13BrN2O4 B4286106 5-bromo-N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-furamide

5-bromo-N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-furamide

Cat. No. B4286106
M. Wt: 365.18 g/mol
InChI Key: HKXUFIBIJXJSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the naturally occurring compound, azadirachtin, which is found in the neem tree. In 2.2.0~2,6~]undec-8-en-4-yl)-2-furamide.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-furamide is not fully understood. However, it is believed to act by disrupting various physiological processes in the target organism. For example, in insects, it is thought to disrupt the molting process and inhibit feeding.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In insects, it has been demonstrated to inhibit the activity of various enzymes involved in the molting process. In addition, it has been shown to inhibit feeding by reducing the production of digestive enzymes. In mammals, it has been shown to have anti-tumor and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-furamide in lab experiments is its potent insecticidal and antifeedant properties. This makes it an ideal candidate for studying the physiological and biochemical effects of insecticides. However, one of the main limitations of using this compound is its potential toxicity to non-target organisms. Therefore, caution must be exercised when using this compound in lab experiments.

Future Directions

There are several future directions for research on 5-bromo-N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-furamide. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of the precise mechanism of action of this compound. In addition, there is a need for further research on the potential applications of this compound in the fields of medicine and agriculture. Finally, there is a need for research on the potential environmental impacts of this compound.

Scientific Research Applications

5-bromo-N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-furamide has been extensively studied for its potential applications in various fields. In the field of agriculture, this compound has been shown to have significant insecticidal and antifeedant properties against a wide range of pests. In addition, it has been demonstrated to have anti-tumor, anti-inflammatory, and anti-microbial properties.

properties

IUPAC Name

5-bromo-N-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4/c16-10-6-5-9(22-10)13(19)17-18-14(20)11-7-1-2-8(4-3-7)12(11)15(18)21/h1-2,5-8,11-12H,3-4H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXUFIBIJXJSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-furamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-furamide
Reactant of Route 3
5-bromo-N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-furamide
Reactant of Route 4
5-bromo-N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-furamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-furamide
Reactant of Route 6
5-bromo-N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-furamide

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